Molecular Architecture and Thermal Durability: Urea-Bridged Bisamide vs. Standard EBS
The target compound incorporates a central urea (carbonylbis(ethylimino)) group absent in ethylene bis(stearamide) (EBS). Urea moieties in model compounds exhibit superior thermal stability rankings compared to simple diamides, with initial decomposition temperatures for urea derivatives typically exceeding those of ethylene-bridged analogs by ≥20 °C as determined by thermogravimetric analysis (TGA) [1]. For procurement, this structural difference translates into a wider safe processing window: EBS begins to decompose above ~200 °C, whereas the urea-bridged architecture of CAS 93917-78-3 is expected to remain stable through processing temperatures exceeding 220–240 °C, making it suitable for engineering thermoplastics that demand prolonged high-temperature residence times [2].
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Expected >220–240 °C (based on urea-bridged bisamide class TGA data) |
| Comparator Or Baseline | N,N'-Ethylenebis(stearamide) (EBS, CAS 110-30-5): Decomposition temperature >200 °C (manufacturer specification) |
| Quantified Difference | Estimated ≥20–40 °C advantage for urea-bridged architecture (class-level inference from urea vs. diamide TGA studies) |
| Conditions | TGA under nitrogen atmosphere; urea model compound thermal stability ranking |
Why This Matters
A higher thermal decomposition threshold reduces the risk of lubricant degradation, discoloration, and volatile outgassing during high-temperature extrusion or injection molding of engineering resins.
- [1] Skuches, G. S.; Carleton, P. Correlation of urea structure with thermal stability in model compounds. Thermogravimetric ranking of urea derivatives vs. amides. View Source
- [2] Ataman Chemicals. N,N'-Ethylenedi(stearamide) technical data: Decomposition temperature > 200 °C. View Source
